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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)phenol

Cat. No.: B1599661 Get Quote

Disclaimer: Experimental spectroscopic data for 3-(3-Chlorophenyl)phenol (CAS: 365426-91-

1) is not readily available in public scientific databases. This guide has been developed by a

Senior Application Scientist to provide a robust, predictive analysis of the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound. The predictions are grounded in fundamental principles of spectroscopy and

comparative analysis with structurally related molecules. This document is intended for

researchers, scientists, and drug development professionals to aid in the potential identification

and characterization of 3-(3-Chlorophenyl)phenol.

Introduction
3-(3-Chlorophenyl)phenol is a biphenyl derivative containing a hydroxyl group and a chlorine

atom, both in the meta position on their respective phenyl rings. As with many biphenyl

scaffolds, this molecule holds potential interest in medicinal chemistry and materials science. A

thorough understanding of its spectroscopic properties is paramount for its unambiguous

identification, purity assessment, and structural confirmation in any research or development

setting. This guide provides a detailed predictive analysis of its key spectral features.

The structure of 3-(3-Chlorophenyl)phenol, with the atom numbering used for spectral

assignment in this guide, is presented below.
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Caption: Molecular structure of 3-(3-Chlorophenyl)phenol with atom numbering for spectral

assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 3-(3-Chlorophenyl)phenol, both ¹H and ¹³C NMR will provide a unique

fingerprint of its structure.

Experimental Protocol (Hypothetical)
A sample of 3-(3-Chlorophenyl)phenol (approximately 10-20 mg) would be dissolved in 0.7

mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm). Spectra would be

acquired on a 400 MHz or 500 MHz spectrometer at room temperature.[1]

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the nine protons in the

molecule. The aromatic region will be complex due to multiple spin-spin couplings.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.5 (in DMSO-

d₆) or ~5.5 (in

CDCl₃)

broad singlet 1H OH

The phenolic

proton is acidic

and its chemical

shift is solvent-

dependent. It

typically appears

as a broad

singlet due to

chemical

exchange.

~7.60 triplet (t) 1H H-2'

This proton is

ortho to the

chlorine atom

and is expected

to be deshielded.

It will likely

appear as a

triplet due to

coupling with H-

4' and H-6'.

~7.45 multiplet (m) 2H H-4', H-6'

These protons

on the

chlorinated ring

are expected to

be in a similar

chemical

environment and

will likely overlap,

coupling with

each other and

H-2' and H-5'.
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~7.35 triplet (t) 1H H-5

This proton on

the phenol ring is

expected to be a

triplet due to

coupling with its

two ortho

neighbors, H-4

and H-6.

~7.25 multiplet (m) 1H H-5'

This proton is

meta to the

chlorine and will

be part of the

complex multiplet

of the chlorinated

ring.

~7.15 multiplet (m) 2H H-2, H-6

These two

protons on the

phenol ring are in

different

environments

relative to the

biphenyl linkage

and will likely

appear as a

multiplet.

~6.90 multiplet (m) 1H H-4

This proton is

ortho to the

hydroxyl group

and is expected

to be the most

shielded of the

aromatic protons.

Predicted ¹³C NMR Spectrum
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The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, as there are no

elements of symmetry in the molecule that would make any of the carbon atoms chemically

equivalent.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~156.0 C-3

The carbon bearing the

hydroxyl group is significantly

deshielded.

~143.5 C-1'

The carbon of the chlorinated

ring attached to the other

phenyl ring will be a

quaternary carbon in the

downfield region.

~142.0 C-1

The carbon of the phenol ring

attached to the other phenyl

ring will also be a deshielded

quaternary carbon.

~134.8 C-3'

The carbon bearing the

chlorine atom is deshielded

due to the electronegativity of

chlorine.

~130.5 C-5
This C-H carbon is on the

phenol ring.

~130.2 C-5'
This C-H carbon is on the

chlorinated ring.

~128.0 C-4'
A C-H carbon on the

chlorinated ring.

~126.5 C-6'
A C-H carbon on the

chlorinated ring.

~125.0 C-2'
A C-H carbon on the

chlorinated ring.

~121.0 C-6
A C-H carbon on the phenol

ring.
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~116.5 C-4

A C-H carbon on the phenol

ring, shielded by the ortho

hydroxyl group.

~116.0 C-2

A C-H carbon on the phenol

ring, also shielded by the meta

hydroxyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes vibrations of the chemical bonds.

Experimental Protocol (Hypothetical)
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed

into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total

Reflectance (ATR) accessory.

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Rationale

3550 - 3200 Strong, Broad O-H stretch

The broadness is due

to intermolecular

hydrogen bonding

between the phenolic

hydroxyl groups.

3100 - 3000 Medium Aromatic C-H stretch

Characteristic

stretching vibrations

for sp² C-H bonds in

the benzene rings.

1600 - 1580 Strong
C=C aromatic ring

stretch

These absorptions are

characteristic of the

benzene ring.

1500 - 1400 Medium-Strong
C=C aromatic ring

stretch

Further confirmation

of the aromatic rings.

~1230 Strong C-O stretch (phenol)

The stretching

vibration of the

carbon-oxygen bond

of the phenol.

~1100 Medium C-Cl stretch

The stretching

vibration of the

carbon-chlorine bond.

880 - 750 Strong
Aromatic C-H out-of-

plane bend

The pattern of these

bands can sometimes

give information about

the substitution

pattern on the

benzene rings.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which allows for the determination of the molecular weight and can give

clues about the structure.

Experimental Protocol (Hypothetical)
The mass spectrum would be acquired using an electron ionization (EI) source coupled with a

quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced via a direct

insertion probe or a gas chromatograph.

Predicted Mass Spectrum
The molecular formula of 3-(3-Chlorophenyl)phenol is C₁₂H₉ClO. The predicted molecular

weight is approximately 204.65 g/mol .[2] Due to the presence of the chlorine isotope ³⁷Cl, a

characteristic M+2 peak at approximately 32% of the intensity of the molecular ion peak (M⁺) is

expected.

m/z
Predicted Relative
Intensity (%)

Assignment Rationale

206 32 [M+2]⁺
Isotopic peak due to

the presence of ³⁷Cl.

204 100 [M]⁺ Molecular ion peak.

169 40 [M-Cl]⁺
Loss of a chlorine

radical.

168 30 [M-HCl]⁺
Loss of hydrogen

chloride.

139 25 [C₁₁H₇]⁺

Subsequent loss of

CO from the [M-Cl]⁺

fragment.

115 15 [C₉H₇]⁺
Further fragmentation

of the biphenyl rings.

77 20 [C₆H₅]⁺ Phenyl cation.
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Predicted Fragmentation Pathway
The fragmentation of 3-(3-Chlorophenyl)phenol under electron ionization is likely to proceed

through several key pathways, initiated by the loss of the chlorine atom or the hydroxyl group,

followed by rearrangements and further fragmentation of the biphenyl system.

[C12H9ClO]+•
m/z = 204/206

[M-Cl]+
m/z = 169- Cl•

[M-HCl]+•
m/z = 168

- HCl

[M-Cl-CO]+
m/z = 139

- CO

Click to download full resolution via product page

Caption: A simplified predicted fragmentation pathway for 3-(3-Chlorophenyl)phenol in EI-MS.

Conclusion
This predictive guide outlines the expected spectroscopic characteristics of 3-(3-
Chlorophenyl)phenol. The provided NMR, IR, and MS data, while not experimentally derived,

are based on sound scientific principles and provide a comprehensive framework for the

identification and structural verification of this compound. Researchers working with 3-(3-
Chlorophenyl)phenol can use this guide to anticipate spectral features and to aid in the

interpretation of experimentally acquired data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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